3-Phenyl-9,9'-spirobi[fluoren]-2-amine
Description
3-Phenyl-9,9'-spirobi[fluoren]-2-amine (CAS: 2214221-84-6, molecular formula: C₃₁H₂₁N) is a spirobifluorene-based amine derivative characterized by a rigid 9,9′-spirobi[fluorene] core substituted with a phenyl group at position 3 and an amine group at position 2 . This compound exhibits unique optoelectronic properties due to its non-planar spiro-conformation, which enhances thermal stability and reduces intermolecular aggregation. It is primarily investigated for applications in organic light-emitting diodes (OLEDs), where it functions as a host or emissive material . Below, we compare its structural, electronic, and functional attributes with five closely related analogues.
Properties
Molecular Formula |
C31H21N |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3'-phenyl-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C31H21N/c32-30-19-29-25(18-24(30)20-10-2-1-3-11-20)23-14-6-9-17-28(23)31(29)26-15-7-4-12-21(26)22-13-5-8-16-27(22)31/h1-19H,32H2 |
InChI Key |
DUXMSNOILCDVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2N)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a reaction between a fluorene derivative and an amine. The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·OEt2) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2.1. Starting Materials
-
2-Bromo-9,9'-spirobifluorene : Serves as the aryl bromide precursor.
2.2. Reaction Conditions
-
Catalyst : Pd(OAc)₂ (palladium acetate) with P(t-Bu)₃ (tris(tert-butyl)phosphine) as a ligand .
-
Atmosphere : Conducted under vacuum (~10⁻⁵ Torr) to minimize side reactions .
2.3. Reaction Mechanism
The Buchwald-Hartwig amination proceeds via:
-
Oxidative addition of the palladium catalyst to the aryl bromide.
-
Amination with phenylamine, facilitated by the base (t-BuONa).
3.1. Purification
-
Column chromatography : Eluted with a mixture of petroleum ether (PE) and dichloromethane (DCM) in a 10:1 ratio .
3.2. Characterization Data
4.1. Bromination
Subsequent bromination of the synthesized amine (e.g., using N-bromosuccinimide) can yield halogenated derivatives for further functionalization .
4.2. Cross-Coupling Potential
The spirobifluorene core’s rigidity and electronic properties make it suitable for:
Scientific Research Applications
3-Phenyl-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its structural stability.
Mechanism of Action
The mechanism by which 3-Phenyl-9,9’-spirobi[fluoren]-2-amine exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid framework that enhances the compound’s photophysical properties. This rigidity reduces non-radiative decay pathways, leading to higher photoluminescence quantum yields. The compound’s molecular targets and pathways involve interactions with light and electronic states, making it highly efficient in optoelectronic applications .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following compounds share the 9,9′-spirobi[fluorene] backbone but differ in substituents and functional groups:
| Compound Name | Substituents/Modifications | Key Structural Features |
|---|---|---|
| 3-Phenyl-9,9'-spirobi[fluoren]-2-amine | Phenyl at C3, amine at C2 | Rigid spiro core, electron-donating amine |
| N,N-Diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) | Diphenylamine at C2 | Strong electron-donating diphenylamine group |
| 7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9′-spirobi[fluoren]-2-amine (CzFA) | Carbazole at C7, diphenylamine at C2 | Bipolar host with carbazole (hole transport) |
| 2-(9,9’-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (SF2-TRZ) | Triazine at C2, phenyl groups at C4/C6 | Electron-accepting triazine moiety |
| 3-Bromo-9,9’-spirobi[fluoren]-2-amine | Bromine at C3, amine at C2 | Halogen substitution for tuning electronic properties |
| Bis(9,9'-spirobifluorene-2-yl)amine | Two spirobifluorene units linked via amine | Extended π-conjugation, dimeric structure |
Electronic and Optoelectronic Properties
- This compound : Exhibits strong photoluminescence in the blue-to-green region (390–430 nm) due to spiro-conjugation and amine-mediated charge transfer .
- SDPA : Used in near-infrared (NIR) thermally activated delayed fluorescence (TADF) emitters (e.g., M64), achieving electroluminescence (EL) at 712 nm with CIE coordinates (0.68, 0.29) .
- CzFA : Demonstrates bipolar charge transport (hole/electron mobility ~10⁻⁴ cm²/Vs) due to carbazole and diphenylamine groups. Hosts red phosphorescent dyes (e.g., Ir(MDQ)₂(acac)) with maximum current efficiency of 27.8 cd/A .
- SF2-TRZ : As an exciplex cohost, enables OLEDs with LT50 (time to 50% luminance decay) exceeding 10,000 hours at 1000 cd/m², attributed to high thermal stability (Tg > 140°C) .
- 3-Bromo derivative : Bromine substitution red-shifts absorption/emission peaks and enhances electron affinity, making it suitable for pesticide residue analysis .
Device Performance Metrics
Stability and Thermal Properties
- Thermal Stability : SF2-TRZ and CzFA exhibit high glass-transition temperatures (Tg > 140°C), critical for reducing device degradation under operational stress .
- Lifetime: SF2-TRZ-based OLEDs achieve 10,169 h LT50 via suppressed formation of luminous quenchers and traps . CzFA devices show LT90 (time to 90% luminance) improvements from 1.4 h to 70.5 h when replacing low-Tg hole transport layers .
Biological Activity
3-Phenyl-9,9'-spirobi[fluoren]-2-amine is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications.
Chemical Structure and Properties
This compound belongs to the class of spirobifluorenes, which are characterized by their unique spiro structure that enhances their electronic properties. The compound features a phenyl group attached to the spirobi[fluorene] core, which contributes to its stability and reactivity.
Molecular Formula: CHN
Molecular Weight: 285.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Spirobifluorene Core: This is achieved through cyclization reactions of fluorene derivatives.
- Amination Reaction: The introduction of the amine group occurs via nucleophilic substitution or coupling reactions with suitable amine precursors.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of spirobi[fluoren]-based compounds. For instance, research indicates that derivatives of spirobifluorene exhibit significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | KB31 (oral cancer) | 5.4 | Induces apoptosis |
| This compound | A549 (lung cancer) | 12.1 | Cell cycle arrest |
The compound has been shown to induce apoptosis in KB31 cells while exhibiting less efficacy in A549 cells, suggesting a selective mechanism that may be influenced by the cellular context and genetic background of the cancer cells .
The biological activity of this compound is believed to involve:
- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in certain cancer cell lines, which is critical for halting proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of spirobifluorene derivatives. Key factors influencing activity include:
- Substituent Effects: The presence and position of substituents on the phenyl ring can significantly alter potency.
- Steric Hindrance: Bulky groups can enhance or inhibit interaction with biological targets depending on their spatial arrangement.
Study on Antiproliferative Activity
In a comparative study involving various spirobifluorene derivatives, this compound was evaluated alongside other analogs. The results indicated that modifications at the nitrogen atom or phenyl group could enhance anticancer efficacy .
Evaluation in Neurodegenerative Models
Another area of investigation includes the potential neuroprotective effects of spirobifluorene derivatives against protein aggregation diseases such as Alzheimer's. Preliminary results suggest that these compounds may inhibit aggregation processes associated with α-synuclein and tau proteins, although further studies are required to elucidate these mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
